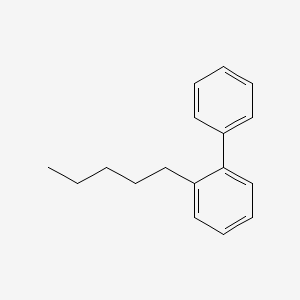
1-Pentyl-2-phenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-2-phenylbenzene, also known as n-pentylbenzene, is an organic compound with the molecular formula C_16H_18. It consists of a benzene ring substituted with a pentyl group and a phenyl group. This compound is part of the alkylbenzene family and is known for its aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentyl-2-phenylbenzene can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl_3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with pentyl bromide, followed by hydrolysis to yield this compound. This reaction is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-2-phenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).
Reduction: Reduction of this compound can be achieved using hydrogen gas (H_2) in the presence of a palladium catalyst (Pd/C), leading to the formation of the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. For example, nitration with nitric acid (HNO_3) and sulfuric acid (H_2SO_4) yields nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4) in acidic or basic conditions.
Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO_3) and sulfuric acid (H_2SO_4) for nitration; sulfuric acid (H_2SO_4) for sulfonation; chlorine (Cl_2) or bromine (Br_2) for halogenation.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alkanes.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
1-Pentyl-2-phenylbenzene has various applications in scientific research, including:
Chemistry: It serves as a model compound for studying the reactivity and properties of alkylbenzenes. Researchers use it to investigate reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in studies related to the biological activity of aromatic hydrocarbons. It helps in understanding the interactions of such compounds with biological systems.
Medicine: While not directly used as a drug, this compound is studied for its potential pharmacological properties and its role as a precursor in the synthesis of bioactive molecules.
Industry: It finds applications in the production of specialty chemicals, solvents, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-pentyl-2-phenylbenzene involves its interaction with molecular targets through its aromatic ring and alkyl chain. The compound can participate in various chemical reactions due to the electron-rich benzene ring, which can undergo electrophilic substitution. The pentyl group provides hydrophobic interactions, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
1-Phenylhexane: Similar structure with a hexyl group instead of a pentyl group.
1-Phenylbutane: Contains a butyl group instead of a pentyl group.
1-Phenylpropane: Contains a propyl group instead of a pentyl group.
Uniqueness: 1-Pentyl-2-phenylbenzene is unique due to its specific alkyl chain length, which influences its physical and chemical properties. The pentyl group provides a balance between hydrophobicity and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
1227955-40-9 |
|---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1-pentyl-2-phenylbenzene |
InChI |
InChI=1S/C17H20/c1-2-3-5-10-15-13-8-9-14-17(15)16-11-6-4-7-12-16/h4,6-9,11-14H,2-3,5,10H2,1H3 |
InChI Key |
MUEHGEQAMLEEID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















